molecular formula C14H18N4O2 B1371686 6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 1105195-53-6

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1371686
CAS No.: 1105195-53-6
M. Wt: 274.32 g/mol
InChI Key: QJGADYDDPBQDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and 2-amino-1-phenylethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine: A component of nucleic acids with similar structural features.

    Thymine: Another nucleic acid component with a pyrimidine base.

Uniqueness

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGADYDDPBQDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

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